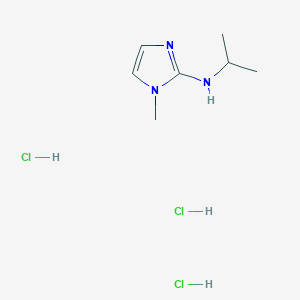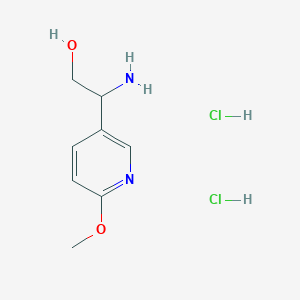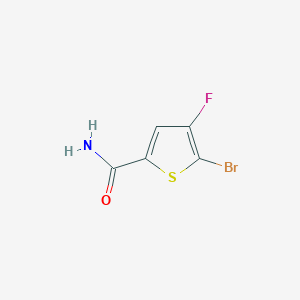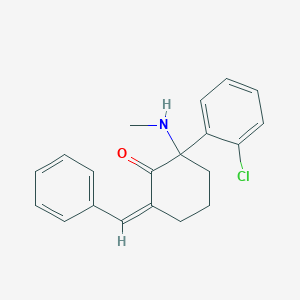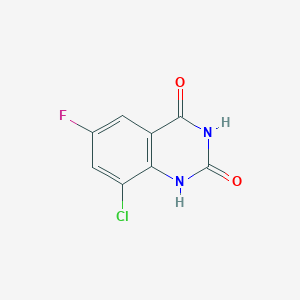
Ethyl 4-fluoro-3-iodo-1H-indazole-6-carboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Ethyl 4-fluoro-3-iodo-1H-indazole-6-carboxylate is a synthetic organic compound belonging to the indazole family. Indazoles are heterocyclic compounds known for their diverse biological activities and applications in medicinal chemistry. This particular compound features a unique combination of fluorine and iodine substituents, which can significantly influence its chemical properties and reactivity.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of Ethyl 4-fluoro-3-iodo-1H-indazole-6-carboxylate typically involves multi-step organic reactions. One common approach starts with the preparation of the indazole core, followed by the introduction of the fluorine and iodine substituents. The final step involves esterification to form the ethyl carboxylate group. Key reagents and conditions include:
Starting Materials: 4-fluoroaniline, 3-iodoaniline, and ethyl chloroformate.
Reaction Conditions: The synthesis may involve palladium-catalyzed cross-coupling reactions, such as Suzuki or Sonogashira coupling, to introduce the iodine substituent. Fluorination can be achieved using electrophilic fluorinating agents like Selectfluor.
Industrial Production Methods: Industrial-scale production may utilize continuous flow reactors to optimize reaction conditions and improve yield and purity.
Análisis De Reacciones Químicas
Types of Reactions: Ethyl 4-fluoro-3-iodo-1H-indazole-6-carboxylate can undergo various chemical reactions, including:
Substitution Reactions: The iodine substituent can be replaced by other nucleophiles through nucleophilic substitution reactions.
Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, altering the oxidation state of the indazole ring.
Ester Hydrolysis: The ethyl carboxylate group can be hydrolyzed to form the corresponding carboxylic acid.
Common Reagents and Conditions:
Substitution Reactions: Nucleophiles such as amines, thiols, or alkoxides can be used under basic conditions.
Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.
Major Products:
Substitution Products: Depending on the nucleophile used, various substituted indazole derivatives can be formed.
Oxidation Products: Oxidized indazole derivatives.
Reduction Products: Reduced forms of the indazole ring.
Aplicaciones Científicas De Investigación
Ethyl 4-fluoro-3-iodo-1H-indazole-6-carboxylate has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: Investigated for its potential biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.
Medicine: Explored as a potential lead compound for drug development, particularly in the design of kinase inhibitors and other therapeutic agents.
Industry: Utilized in the development of novel materials and as a precursor for functionalized indazole derivatives.
Mecanismo De Acción
The mechanism of action of Ethyl 4-fluoro-3-iodo-1H-indazole-6-carboxylate depends on its specific application. In medicinal chemistry, it may act by:
Molecular Targets: Binding to specific enzymes or receptors, such as kinases, to modulate their activity.
Pathways Involved: Inhibiting key signaling pathways involved in cell proliferation, inflammation, or microbial growth.
Comparación Con Compuestos Similares
Ethyl 4-fluoro-3-iodo-1H-indazole-6-carboxylate can be compared with other indazole derivatives, such as:
Ethyl 4-fluoro-1H-indazole-6-carboxylate: Lacks the iodine substituent, which may affect its reactivity and biological activity.
Ethyl 3-iodo-1H-indazole-6-carboxylate: Lacks the fluorine substituent, potentially altering its chemical properties.
Other Halogenated Indazoles: Compounds with different halogen substituents (e.g., chlorine, bromine) can exhibit varying reactivity and biological effects.
The unique combination of fluorine and iodine in this compound makes it a valuable compound for research and development in various scientific fields.
Propiedades
IUPAC Name |
ethyl 4-fluoro-3-iodo-2H-indazole-6-carboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8FIN2O2/c1-2-16-10(15)5-3-6(11)8-7(4-5)13-14-9(8)12/h3-4H,2H2,1H3,(H,13,14) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LPEYBRJQUUJERB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CC2=NNC(=C2C(=C1)F)I |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8FIN2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
334.09 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
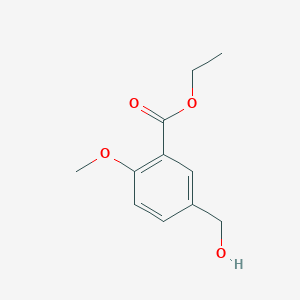

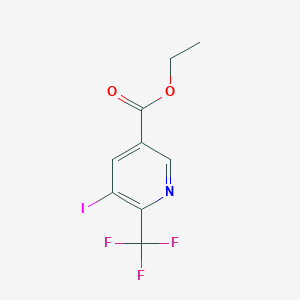
![6-Chloroisoxazolo[4,5-c]pyridin-3-amine](/img/structure/B13654660.png)
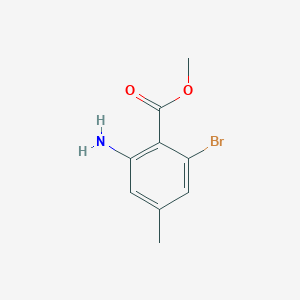

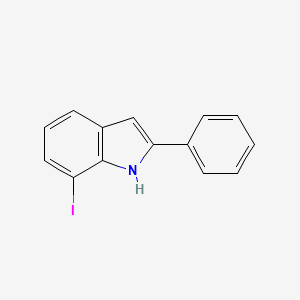
![7-Bromo-2,3-dimethyl-5H-pyrrolo[2,3-b]pyrazine](/img/structure/B13654691.png)
